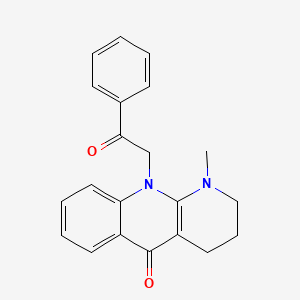
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl-: is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a pyridoquinoline core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- typically involves multi-step organic reactions. One common method includes the use of indole-2-carboxylic derivatives as starting materials, which undergo intramolecular N–H/C–H coupling to form the pyridoquinoline core . The reaction conditions often involve the use of catalysts such as iron (Fe) and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: In biological research, Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- has been studied for its potential as an antileishmanial agent . It has shown efficacy in inhibiting the growth of Leishmania parasites, making it a candidate for further drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug discovery, particularly in the treatment of parasitic infections and possibly other diseases.
Industry: In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it is believed to inhibit key enzymes or pathways essential for the survival of Leishmania parasites . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
類似化合物との比較
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar quinoline core and has been studied for its antileishmanial properties.
4-hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities, making them valuable in drug research and development.
Uniqueness: Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- stands out due to its specific functional groups and structural configuration
特性
CAS番号 |
60315-51-7 |
|---|---|
分子式 |
C21H20N2O2 |
分子量 |
332.4 g/mol |
IUPAC名 |
1-methyl-10-phenacyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C21H20N2O2/c1-22-13-7-11-17-20(25)16-10-5-6-12-18(16)23(21(17)22)14-19(24)15-8-3-2-4-9-15/h2-6,8-10,12H,7,11,13-14H2,1H3 |
InChIキー |
UPZFBTCTMOQKEN-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C1N(C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















